methyl 4-[({[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-[(2-{[5-(2,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound known for its diverse pharmacological properties. It belongs to the class of triazole derivatives, which are widely studied for their potential therapeutic applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of METHYL 4-[(2-{[5-(2,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
METHYL 4-[(2-{[5-(2,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
METHYL 4-[(2-{[5-(2,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[5-(2,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function. This compound can also interact with cellular membranes, altering their permeability and leading to cell death in microbial organisms. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
METHYL 4-[(2-{[5-(2,4-DICHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity and a broader spectrum of action.
Itraconazole: Known for its use in treating systemic fungal infections.
Properties
Molecular Formula |
C25H20Cl2N4O3S |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H20Cl2N4O3S/c1-15-3-10-19(11-4-15)31-23(20-12-7-17(26)13-21(20)27)29-30-25(31)35-14-22(32)28-18-8-5-16(6-9-18)24(33)34-2/h3-13H,14H2,1-2H3,(H,28,32) |
InChI Key |
MWHWPFILWOINPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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